molecular formula C7H8ClN3O2 B581136 Ethyl 2-amino-4-chloropyrimidine-5-carboxylate CAS No. 1240597-30-1

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Cat. No. B581136
M. Wt: 201.61
InChI Key: QQXMRTNJTHNBJF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is an organic compound with the molecular formula C7H8ClN3O2 . It is a derivative of the pyrimidine group .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Physical And Chemical Properties Analysis

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate has a molecular weight of 201.61 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 3 and a complexity of 191 .

Scientific Research Applications

  • Pharmaceuticals and Organic Synthesis

    • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
    • It’s also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
  • Anti-inflammatory Activities

    • Pyrimidines, including 2-amino-4-chloropyrimidine derivatives, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Retinoid X Receptor Agonists

    • Ethyl 2-chloropyrimidine-5-carboxylate, a related compound, is used in the synthesis of Retinoid X receptor agonists (RXR) that are used in the treatment of cancers .
  • Neuroprotective and Anti-neuroinflammatory Agents

    • A study published in Pharmaceutical Research has reported the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents .
    • The study involved the design, synthesis, and characterization of a series of novel triazole-pyrimidine-based compounds .
    • The compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity using cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
    • The results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .
  • Chemical Intermediate

    • Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is used as an important intermediate for raw material in organic synthesis . It can be used in the production of various other chemicals, depending on the reactions it undergoes.
  • Synthesis of Other Pyrimidine Derivatives

    • This compound can be used as a starting material in the synthesis of other pyrimidine derivatives . These derivatives can have a wide range of applications in different fields, including pharmaceuticals, agrochemicals, and dyestuff .

Safety And Hazards

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate is associated with some safety hazards. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

ethyl 2-amino-4-chloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-6(12)4-3-10-7(9)11-5(4)8/h3H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXMRTNJTHNBJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate

Citations

For This Compound
5
Citations
M Bakavoli, SM Seyedi, M Rahimizadeh… - 20th Iranian Seminar …, 2013 - profdoc.um.ac.ir
… [1-3] Herein, ethyl-2-amino-4-chloropyrimidine-5-carboxylate 1(ae) were prepared according to the previous procedure and treated with hydrazine hydrate to obtain ethyl-2-amino-4-…
Number of citations: 2 profdoc.um.ac.ir
NH NaOEt - sid.ir
… [1-3] Herein, ethyl-2-amino-4-chloropyrimidine-5-carboxylate 1(ae) were prepared according to the previous procedure and treated with hydrazine hydrate to obtain ethyl-2-amino-4-…
Number of citations: 2 www.sid.ir
M Bakavoli, SM Seyedi, A Shiri… - 22nd Iranian Seminar …, 2014 - profdoc.um.ac.ir
… Herein, ethyl-2-amino-4-chloropyrimidine-5-carboxylate 1(ae) were prepared according to the previous procedure and treated with synthesized pyrazolo[3,4-d]pyrimidine-3(2H)-ones to …
Number of citations: 2 profdoc.um.ac.ir
Z Ebrahimpour, M Bakavoli, SM Seyedi, A Shiri… - 2014 - sid.ir
… Herein, ethyl-2-amino-4-chloropyrimidine-5-carboxylate 1(ae) were prepared according to the previous procedure and treated with synthesized pyrazolo[3,4-d]pyrimidine-3(2H)-ones to …
Number of citations: 2 www.sid.ir
Z EBRAHIMPOUR, M BAKAVOLI, SM SEYEDI, A SHIRI… - 2014 - sid.ir
PYRAZOLO [3, 4-D] PYRIMIDINES AND RELATED FUSED HETEROCYCLIC COMPOUNDS ARE FOUND TO HAVE A WIDE USAGE AS A PHARMACEUTICALLY IMPORTANT CLASS …
Number of citations: 0 www.sid.ir

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